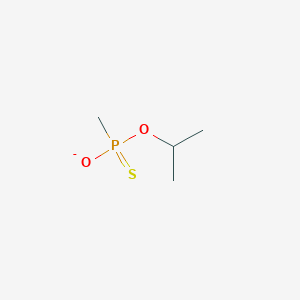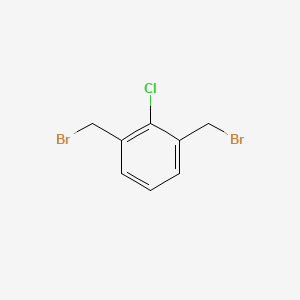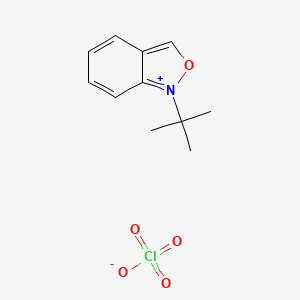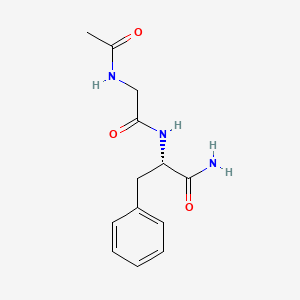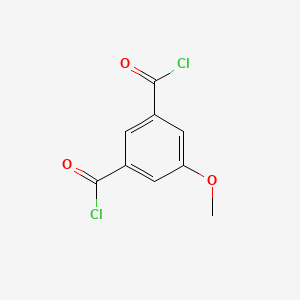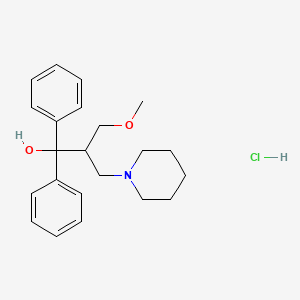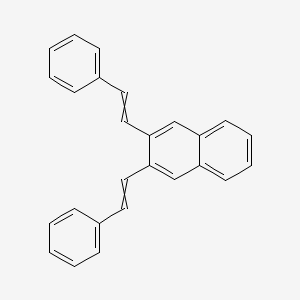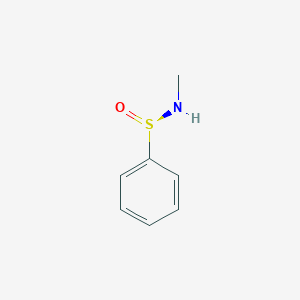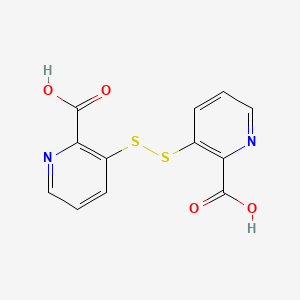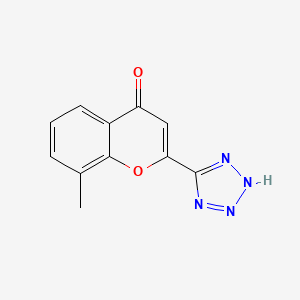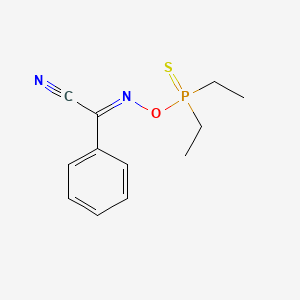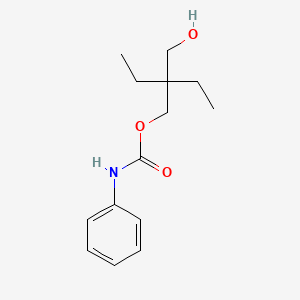
1,3-Propanediol, 2,2-diethyl-, monocarbanilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2,2-diethyl-, monocarbanilate is a chemical compound with the molecular formula C10H19NO3. It is a derivative of 1,3-propanediol, where the hydrogen atoms on the carbon atoms are replaced by diethyl groups and a monocarbanilate group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2,2-diethyl-, monocarbanilate can be synthesized through several methods. One common method involves the reaction of 1,3-propanediol with diethyl carbonate in the presence of a base, followed by the addition of phenyl isocyanate to form the monocarbanilate derivative. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as distillation and recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1,3-Propanediol, 2,2-diethyl-, monocarbanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the monocarbanilate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3-Propanediol, 2,2-diethyl-, monocarbanilate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.
作用机制
The mechanism of action of 1,3-propanediol, 2,2-diethyl-, monocarbanilate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.
相似化合物的比较
1,3-Propanediol, 2,2-diethyl-, monocarbanilate can be compared with other similar compounds such as:
1,3-Propanediol, 2,2-diethyl-: Lacks the monocarbanilate group, resulting in different chemical and biological properties.
1,3-Propanediol, 2,2-dimethyl-, monocarbanilate: Similar structure but with methyl groups instead of diethyl groups, leading to variations in reactivity and applications.
1,3-Propanediol, 2,2-diethyl-, dicarbanilate: Contains two carbanilate groups, which may enhance its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
25451-67-6 |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC 名称 |
[2-ethyl-2-(hydroxymethyl)butyl] N-phenylcarbamate |
InChI |
InChI=1S/C14H21NO3/c1-3-14(4-2,10-16)11-18-13(17)15-12-8-6-5-7-9-12/h5-9,16H,3-4,10-11H2,1-2H3,(H,15,17) |
InChI 键 |
DDIKSWFSVQZAAC-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(CO)COC(=O)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



